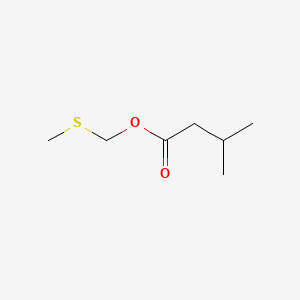(Methylthio)methyl isovalerate
CAS No.: 72064-62-1
Cat. No.: VC14398966
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72064-62-1 |
|---|---|
| Molecular Formula | C7H14O2S |
| Molecular Weight | 162.25 g/mol |
| IUPAC Name | methylsulfanylmethyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | NTNIPFBZWQBXPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)OCSC |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
(Methylthio)methyl isovalerate is systematically named as (methylsulfanyl)methyl 3-methylbutanoate, reflecting its esterified structure. The molecule consists of:
-
A 3-methylbutanoyl group derived from isovaleric acid.
-
A methylthio methoxy group () serving as the esterifying alcohol component.
The InChIKey (International Chemical Identifier) for this compound is InChI=1/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3, which encodes its atomic connectivity and stereochemical details .
Synonyms and Registry Information
Common synonyms include:
-
(Methylthio)methyl isovalerate
-
(Methylsulfanyl)methyl 3-methylbutanoate
-
Methylthio methyl ester of isovaleric acid
The compound is registered under EINECS 276-311-2 and CAS 72064-62-1, with a molecular weight of 162.25 g/mol .
Physicochemical Properties
Thermodynamic and Physical Parameters
Key properties of (methylthio)methyl isovalerate include:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | ||
| Boiling Point | ||
| Refractive Index (20°C) | ||
| Flash Point | ||
| Vapor Pressure (25°C) |
The compound’s moderate boiling point and low vapor pressure suggest stability under ambient conditions, making it suitable for reactions requiring controlled volatility. Comparatively, its oxygen analog, methyl isovalerate (CAS 556-24-1), exhibits a lower boiling point () and higher volatility due to the absence of the sulfur atom .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via S-methylation of mercapto-containing precursors. A representative method involves:
-
Alkylation of Thiols: Reaction of 3-mercapto-3-methylbutanoic acid with methyl iodide () in the presence of a base (e.g., triethylamine or NaH):
This method mirrors the SN2 mechanism observed in the synthesis of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate .
-
Esterification: Condensation of methylthio methanol with isovaleric acid using acid catalysts (e.g., ):
Regioselectivity and Byproducts
In multi-step alkylations, O-methylation often dominates over N-methylation due to the higher nucleophilicity of oxygen in alkaline conditions . For instance, methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yielded 80–99% O-methylated product versus 1–20% N-methylated derivative .
Applications and Functional Relevance
Pharmaceutical Intermediates
(Methylthio)methyl esters are pivotal in synthesizing corticosteroid derivatives. For example, betamethasone 21-(methylthio)acetate 17-propanoate demonstrated enhanced vasoconstrictive activity compared to non-sulfur analogs . The methylthio group improves lipid solubility and membrane permeability, critical for topical formulations .
Material Science
The compound’s low vapor pressure and thermal stability suggest utility as a solvent or plasticizer in high-temperature polymer processing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume